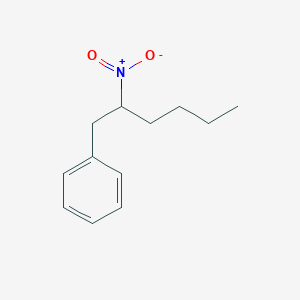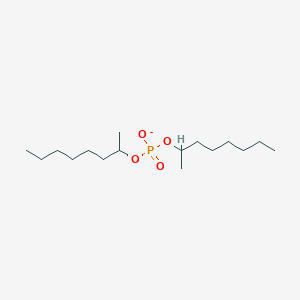![molecular formula C20H28N4O2 B14402043 N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N'-propan-2-ylurea CAS No. 88421-26-5](/img/structure/B14402043.png)
N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N'-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N’-propan-2-ylurea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and a keto group, linked to a hexyl chain and a propan-2-ylurea moiety. The presence of these functional groups contributes to its reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N’-propan-2-ylurea typically involves multiple steps, starting from readily available starting materials
Synthesis of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using appropriate alkyl halides or sulfonates in the presence of a base such as potassium carbonate.
Formation of Propan-2-ylurea Moiety: The final step involves the reaction of the intermediate compound with isopropyl isocyanate to form the propan-2-ylurea group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N’-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential bioactivity suggests applications in drug discovery, particularly in the development of anti-inflammatory, antifungal, or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N’-propan-2-ylurea involves its interaction with specific molecular targets. The pyridazinone core can bind to enzymes or receptors, potentially inhibiting their activity. The hexyl chain and propan-2-ylurea moiety may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N’-propylurea
- N’-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea
Uniqueness
N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N’-propan-2-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
88421-26-5 |
|---|---|
Molecular Formula |
C20H28N4O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-[6-(6-oxo-3-phenylpyridazin-1-yl)hexyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C20H28N4O2/c1-16(2)22-20(26)21-14-8-3-4-9-15-24-19(25)13-12-18(23-24)17-10-6-5-7-11-17/h5-7,10-13,16H,3-4,8-9,14-15H2,1-2H3,(H2,21,22,26) |
InChI Key |
CLTQHAYLXFOJJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NCCCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B14401961.png)

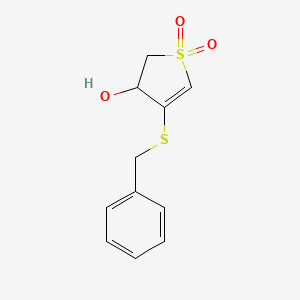
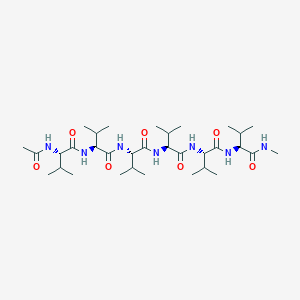
![(6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14401983.png)
![Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol](/img/structure/B14401985.png)
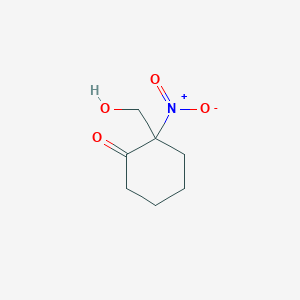
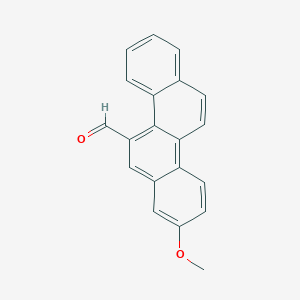
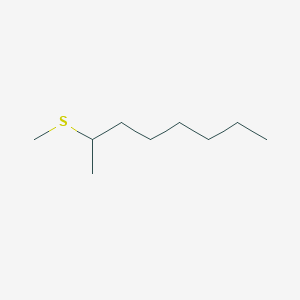
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B14402005.png)
![{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene](/img/structure/B14402013.png)

